Product packaging for 3-Amino-5-tert-butoxy-5-oxopentanoate(Cat. No.:CAS No. 80902-52-9)

3-Amino-5-tert-butoxy-5-oxopentanoate

Cat. No.: B14408249
CAS No.: 80902-52-9
M. Wt: 202.23 g/mol
InChI Key: AHBISXSASJMHLS-UHFFFAOYSA-M
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Description

3-Amino-5-tert-butoxy-5-oxopentanoate is a chemical building block designed for research applications, particularly in organic synthesis and peptide chemistry. While the specific data for this exact compound is limited, it is structurally analogous to other tert-butoxy-oxopentanoate derivatives that serve as key protected intermediates . Such compounds are typically utilized as precursors in the synthesis of more complex molecules, where the tert-butyl ester group provides stability during reactions and can be selectively removed under mild acidic conditions . Available data on similar structures indicates their value in constructing peptide backbones, with the protecting groups helping to prevent unwanted side reactions and control stereochemistry during coupling steps . Researchers employ these intermediates in the development of pharmaceutical compounds and for modifying biomolecules to study protein interactions and functions . This product is intended for use by qualified laboratory personnel exclusively for research and development purposes. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16NO4- B14408249 3-Amino-5-tert-butoxy-5-oxopentanoate CAS No. 80902-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80902-52-9

Molecular Formula

C9H16NO4-

Molecular Weight

202.23 g/mol

IUPAC Name

3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/p-1

InChI Key

AHBISXSASJMHLS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)[O-])N

Origin of Product

United States

State of the Art Synthetic Methodologies for 3 Amino 5 Tert Butoxy 5 Oxopentanoate

Classical and Convergent Synthesis Strategies

Classical and convergent strategies for the synthesis of 3-Amino-5-tert-butoxy-5-oxopentanoate involve the sequential or convergent assembly of the pentanoate backbone, coupled with the introduction and protection of the necessary functional groups.

Esterification Approaches for the tert-Butyl Moiety

The introduction of the tert-butyl ester is a critical step, often achieved through the direct esterification of a carboxylic acid precursor. A common starting material for this transformation is a derivative of glutamic acid, which already possesses the five-carbon backbone.

One prevalent method involves the reaction of an N-protected glutamic acid derivative with a tert-butylating agent. For instance, L-pyroglutamic acid can be esterified with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid to yield the corresponding tert-butyl ester. nih.gov Another approach utilizes the reaction of an amino acid with isobutylene (B52900) in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid-impregnated silica (B1680970) gel. google.com This reaction is typically carried out in a solvent like dichloromethane (B109758) or dioxane under pressure. google.com

A milder and more recent method for tert-butylation involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate, which can directly afford tert-butyl esters from free amino acids in good yields. researchgate.net

Table 1: Comparison of tert-Butylation Methods

Method Reagents Conditions Advantages Disadvantages
Acid-catalyzed esterification tert-Butyl acetate, Perchloric acid Room temperature Readily available reagents Use of strong, corrosive acid
Isobutylene reaction Isobutylene, PTSA or H2SO4/SiO2 Autoclave, room temp. to elevated temp. Good for large scale Requires pressure equipment

Amine Functionalization and Protecting Group Chemistry

The amino group at the C3 position is typically introduced either from a precursor already containing the amine functionality, such as glutamic acid, or via a conjugate addition reaction. Once in place, the amino group is usually protected to prevent unwanted side reactions during subsequent synthetic steps.

The most common protecting group for the amine is the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group is generally achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Table 2: Common Amino Protecting Groups and Their Removal

Protecting Group Abbreviation Reagents for Introduction Conditions for Removal
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)2O), base Acidic conditions (TFA, HCl)
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate, base Hydrogenolysis (H2, Pd/C)

Carbon-Carbon Bond Formation Leading to the Pentanoate Backbone

The five-carbon backbone of this compound is often derived from readily available starting materials like glutamic acid or its derivatives. In these cases, the primary challenge lies in the selective functionalization of the existing backbone.

Alternatively, the pentanoate backbone can be constructed through carbon-carbon bond-forming reactions. One of the most effective methods for introducing the amino group at the C3 position is the aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. buchler-gmbh.comorganic-chemistry.orgnih.gov For the synthesis of the target compound, this would typically involve the addition of an ammonia (B1221849) equivalent to a glutaconic acid derivative. The reaction can be catalyzed by various catalysts, including bases and Lewis acids. organic-chemistry.org

Asymmetric Synthesis and Enantioselective Routes

The development of enantiomerically pure this compound is of significant interest for pharmaceutical applications. Asymmetric synthesis strategies focus on controlling the stereochemistry at the chiral center (C3).

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing the target compound, a chiral auxiliary could be attached to the nitrogen nucleophile or the α,β-unsaturated ester in a Michael addition reaction. Evans' oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. wikipedia.org After the stereoselective reaction, the auxiliary is removed to yield the desired enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more atom-economical approach. researchgate.net The asymmetric aza-Michael addition is a powerful tool for the enantioselective synthesis of β-amino esters. mdpi.combuchler-gmbh.com This reaction can be catalyzed by chiral organocatalysts, such as chiral phosphoric acids or cinchona alkaloid derivatives, or by chiral metal complexes. researchgate.netrsc.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, chiral thiourea (B124793) catalysts have been shown to be effective in promoting the asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov

Table 3: Examples of Chiral Catalysts for Asymmetric Aza-Michael Additions

Catalyst Type Example Typical Substrates
Chiral Phosphoric Acid BINOL-derived phosphoric acids Imines, α,β-unsaturated ketones
Cinchona Alkaloid Derivatives Thioureas derived from quinine (B1679958) or cinchonine Nitroolefins, enones

Enantiospecific Transformations from Chiral Precursors

An alternative to asymmetric synthesis is the use of enantiospecific transformations starting from a chiral precursor, often referred to as a "chiral pool" approach. L-glutamic acid is a readily available and inexpensive chiral starting material that can be used to synthesize enantiomerically pure derivatives. chemicalbook.com

A synthetic route starting from L-glutamic acid would involve the protection of the α-amino and α-carboxyl groups, followed by modification of the γ-carboxyl group to the tert-butyl ester. The key challenge in this approach is the stereospecific migration or introduction of the amino functionality from the C2 to the C3 position, or the selective modification of the molecule while retaining the original stereochemistry. While synthetically challenging, this approach guarantees the absolute configuration of the final product based on the starting material.

Advanced Reaction Conditions and Catalysis

The synthesis of this compound has evolved with the incorporation of advanced catalytic methods that offer improved efficiency, selectivity, and sustainability. These methodologies often focus on minimizing waste and enhancing reaction control, moving beyond classical synthetic approaches.

Phase-Transfer Catalysis in Derivatization

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the derivatization of amino acid esters, including precursors to this compound. This method is particularly advantageous for reactions involving a water-soluble nucleophile and an organic-soluble substrate, facilitating their interaction at the interface of a biphasic system.

In the context of amino acid esters, PTC is frequently employed for asymmetric alkylation reactions. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are used to induce enantioselectivity in the formation of new carbon-carbon bonds at the α-carbon of the amino acid. nih.govthieme-connect.comacs.orgresearchgate.net For instance, the alkylation of a glycine (B1666218) Schiff base ester, a common precursor, can be performed using a chiral quaternary ammonium (B1175870) salt as the catalyst in a biphasic system of toluene (B28343) and aqueous potassium hydroxide. thieme-connect.com This approach yields α-alkylated amino acid esters with high enantiomeric excess. thieme-connect.comnih.gov

A variety of chiral phase-transfer catalysts have been developed and utilized for the asymmetric synthesis of amino acid derivatives. These catalysts typically possess a rigid chiral backbone and a quaternary ammonium salt moiety that facilitates the transfer of the anionic reactant from the aqueous phase to the organic phase where the reaction with the electrophile occurs. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

The efficiency of these reactions is influenced by several factors, including the structure of the catalyst, the nature of the solvent, the concentration of the base, and the reaction temperature. Optimization of these parameters is crucial for achieving high yields and enantioselectivities. For example, the use of structurally optimized Y-shaped trimeric chiral phase-transfer catalysts has been shown to enhance both yield and enantioselectivity in the asymmetric alkylation of amino acid Schiff bases. thieme-connect.com

Table 1: Chiral Phase-Transfer Catalysts in Asymmetric Alkylation of Amino Acid Esters

Catalyst Type Substrate Reaction Type Key Features
Cinchona alkaloid-derived quaternary ammonium salts Glycine Schiff base esters Asymmetric alkylation High enantioselectivity nih.govresearchgate.net
Simplified Maruoka Catalyst N-(arylmethylene)glycine ethyl esters Asymmetric alkylation High efficiency and enantioselectivity acs.org

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a versatile and efficient platform for the synthesis and functionalization of amino acid derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have been explored for the formation of carbon-carbon and carbon-heteroatom bonds in molecules with structural similarities to this compound.

While direct synthesis of this compound via transition metal catalysis is not extensively documented, related methodologies suggest potential applications. For example, palladium-catalyzed carbonylative α-arylation of tert-butyl cyanoacetate (B8463686) provides a route to β-ketonitriles, which are structurally related to the target compound. researchgate.net This type of reaction involves the coupling of an aryl halide with a carbon nucleophile in the presence of carbon monoxide and a palladium catalyst. researchgate.net

Furthermore, dehydrogenative cross-coupling reactions catalyzed by transition metals like copper have been used to synthesize β-substituted α-amino acid esters. acs.orgnih.gov These reactions involve the formation of a new C-C bond by coupling two C-H bonds under oxidative conditions. Such strategies could potentially be adapted for the synthesis of precursors to this compound.

The development of novel ligands and catalytic systems continues to expand the scope of transition metal-catalyzed reactions in amino acid synthesis. These advancements aim to improve catalyst activity, selectivity, and stability, making these processes more attractive for industrial applications.

Process Optimization and Green Chemistry Principles in Synthesis

The industrial production of amino acid derivatives like this compound is increasingly guided by the principles of process optimization and green chemistry. yasmintrading.comnih.gov The goal is to develop synthetic routes that are not only economically viable but also environmentally sustainable.

A key focus in green chemistry is the replacement of hazardous solvents with more benign alternatives. tandfonline.combiotage.com In the context of amino acid and peptide synthesis, solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are being substituted with greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids. tandfonline.combiotage.comnjit.edu The selection of an appropriate green solvent is critical as it must ensure good solubility of reactants and reagents, facilitate the reaction, and allow for easy product isolation. tandfonline.comnih.gov

Table 2: Comparison of Solvents for Amino Acid Ester Synthesis

Solvent Classification Key Advantages Potential Drawbacks
Dichloromethane (DCM) Halogenated Good solvent for many organic compounds Carcinogenic, environmental persistence
N,N-Dimethylformamide (DMF) Polar aprotic High solvating power Reprotoxic, high boiling point
2-Methyltetrahydrofuran (2-MeTHF) Ether Bio-based, lower toxicity than THF Peroxide formation
Cyclopentyl methyl ether (CPME) Ether High boiling point, low peroxide formation Higher cost than some traditional solvents

Process optimization also involves minimizing the number of synthetic steps, reducing waste generation, and improving atom economy. This can be achieved through the development of one-pot syntheses or tandem reactions where multiple transformations occur in a single reaction vessel. The use of biocatalysis, employing enzymes to carry out specific transformations, is another green approach that offers high selectivity and mild reaction conditions. symeres.com For the synthesis of amino acid esters, lipases can be used for enzymatic resolution to obtain enantiomerically pure products. njit.edu

Mechanistic Investigations of 3 Amino 5 Tert Butoxy 5 Oxopentanoate Reactivity

Reactivity of the Amino Group

The primary amino group in 3-Amino-5-tert-butoxy-5-oxopentanoate serves as a key site for nucleophilic attack and derivatization. Its reactivity is central to the construction of larger molecules and the introduction of diverse functionalities.

Amidation and Amine Coupling Reactions

The amino group readily participates in amidation reactions to form amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. These reactions typically involve the coupling of the amine with a carboxylic acid, often activated to enhance its electrophilicity.

Base-promoted direct amidation of esters represents a powerful method for amide bond formation. nih.govresearchgate.net Systems such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) or n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) can facilitate the direct acylation of amines with esters. nih.gov While the DMSO/t-BuOK system is effective for aromatic amines, the THF/n-BuLi system is applicable to a broader range of aliphatic and aromatic amines. nih.gov

Lewis acid catalysts can also be employed for the protecting-group-free amidation of amino acids. nih.gov Boron-based Lewis acids, for instance, can coordinate to the amino acid, rendering it soluble in organic solvents and facilitating its reaction with amines. nih.gov

Coupling Reagent/SystemReaction ConditionsScope
t-BuOK/DMSORoom temperaturePrimarily effective for aromatic amines. nih.gov
n-BuLi/THFRoom temperature, inert atmosphereBroad scope, including aliphatic and aromatic amines. nih.gov
B(OCH2CF3)3Stoichiometric or catalyticEffective for amidation of amino acids with various amines. nih.gov
Ti(OiPr)4CatalyticSuitable for more reactive amino acids. nih.gov

Nucleophilic Substitutions and Derivatizations

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of substituents, leading to diverse derivatives. For instance, the amino group can react with alkyl halides, acyl halides, and other electrophilic species to form substituted amines, amides, and sulfonamides, respectively. The specific conditions for these reactions, such as the choice of solvent and base, can be tailored to achieve the desired derivatization.

Transformations at the Ester Moiety

The tert-butyl ester group of this compound is a common protecting group for carboxylic acids due to its stability under many reaction conditions. However, its selective cleavage is often a critical step in multi-step syntheses.

Selective Hydrolysis and Transesterification Pathways

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is typically achieved under acidic conditions. Strong protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for this purpose. lookchem.comlookchem.com Lewis acids such as zinc bromide (ZnBr2) and cerium(III) chloride (CeCl3) have also been shown to be effective. lookchem.comlookchem.com

Transesterification, the conversion of one ester to another, can also be a useful transformation. For example, treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the tert-butyl group.

Strategies for Controlled Ester Cleavage

The development of mild and selective methods for the cleavage of tert-butyl esters is an active area of research to avoid unwanted side reactions with sensitive substrates. lookchem.com One such method involves the use of silica (B1680970) gel in refluxing toluene (B28343), which provides good yields of the corresponding carboxylic acids and shows selectivity for tert-butyl esters over other acid-labile protecting groups like tert-butyl ethers. lookchem.comresearchgate.net

Another innovative approach utilizes fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), as solvents for the thermolytic cleavage of tert-butyl esters. lookchem.comresearchgate.netresearchgate.net This method offers a practical way to obtain carboxylic acids in nearly quantitative yields with simple solvent evaporation for product recovery. lookchem.comresearchgate.net More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue, MB•+) and triethylsilane has been reported for the mild deprotection of tert-butyl esters. acs.org

Reagent/MethodConditionsKey Features
Trifluoroacetic Acid (TFA)Room temperatureCommon and effective, but harsh for sensitive substrates. lookchem.comlookchem.com
Silica Gel/TolueneRefluxMild and selective over tert-butyl ethers. lookchem.comresearchgate.net
2,2,2-Trifluoroethanol (TFE)ThermolyticHigh yields, simple product recovery by solvent evaporation. lookchem.comresearchgate.netresearchgate.net
Magic Blue (MB•+)/TriethylsilaneCatalytic, mildAvoids high temperatures and strong acids/bases. acs.org

Chemical Behavior of the Pentanoate Backbone and Oxo Group

The pentanoate backbone of this compound, with its oxo group at the 3-position, presents additional sites for chemical modification. The methylene (B1212753) groups adjacent to the oxo group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for alkylation, acylation, and other carbon-carbon bond-forming reactions at the α-position to the ketone.

Furthermore, the oxo group itself can undergo a range of reactions characteristic of ketones. These include reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165), or conversion to other functional groups through reactions such as reductive amination. The presence of both the amino and oxo groups within the same molecule also opens up the possibility of intramolecular reactions to form cyclic structures under appropriate conditions.

Reactions Involving the Alpha-Carbon of the Ester and Ketone

The reactivity of the α-carbon in this compound is a focal point of synthetic interest, primarily due to the potential for forming new carbon-carbon bonds. This reactivity is governed by the acidity of the protons on the carbons adjacent to the carbonyl groups (the α-carbons) and the subsequent generation of enolate nucleophiles. In the case of this compound, there are two such positions: the C2 and C4 carbons.

The acidity of the α-protons is significantly influenced by the electron-withdrawing nature of the adjacent carbonyl group of the tert-butyl ester. The formation of an enolate is typically achieved by treatment with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a commonly employed reagent for this purpose due to its steric bulk, which minimizes nucleophilic attack at the carbonyl carbon. libretexts.orgpressbooks.pub The choice of base and reaction conditions can influence which α-proton is abstracted, leading to the kinetic or thermodynamic enolate. For an acyclic ester like this compound, deprotonation at the less substituted C4 position is generally favored under kinetic control (low temperature, strong bulky base), while the more substituted C2 position could potentially form a more stable thermodynamic enolate, although this is less common for esters compared to ketones.

Once formed, the enolate is a potent nucleophile and can participate in a variety of substitution and addition reactions. A primary example is the alkylation of the α-carbon, which proceeds via an S\textsubscript{N}2 mechanism with an alkyl halide. libretexts.org The success of this reaction is highly dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective electrophiles to avoid competing elimination reactions.

Another key reaction involving the α-carbon is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules. libretexts.org In a self-condensation scenario, the enolate of one molecule of this compound would attack the carbonyl group of another molecule. However, crossed Claisen condensations with other carbonyl compounds are more synthetically versatile. The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters.

The presence of the amino group at the C3 position can influence the reactivity of the adjacent α-carbons through inductive and steric effects. The electron-donating nature of the nitrogen atom may slightly decrease the acidity of the α-protons compared to an unsubstituted analogue. Furthermore, the amino group, especially if protected with a bulky substituent, can sterically hinder the approach of the base or electrophile.

Table 1: Representative Alkylation Reactions of β-Amino Ester Enolates This table presents illustrative data for alkylation reactions of β-amino esters, as specific data for this compound is not readily available in the literature. The conditions and outcomes are based on general principles of enolate chemistry.

EntryElectrophileBaseSolventTemperature (°C)Product
1Methyl iodideLDATHF-78 to 02-Methyl-3-amino-5-tert-butoxy-5-oxopentanoate
2Benzyl bromideNaHMDSDMF-78 to rt2-Benzyl-3-amino-5-tert-butoxy-5-oxopentanoate
3Allyl bromideKHMDSToluene-78 to 02-Allyl-3-amino-5-tert-butoxy-5-oxopentanoate

Carbonyl Reductions and Condensation Reactions

The tert-butyl ester group in this compound can undergo reduction to the corresponding primary alcohol, 3-amino-5-tert-butoxy-pentan-1-ol. The choice of reducing agent is crucial for achieving this transformation selectively. Strong reducing agents like lithium aluminum hydride (LiAlH\textsubscript{4}) are capable of reducing esters to alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the tert-butoxide leaving group and a second hydride attack on the intermediate aldehyde.

Milder reducing agents, such as sodium borohydride (NaBH\textsubscript{4}), are generally not reactive enough to reduce esters. However, the reactivity of NaBH\textsubscript{4} can be enhanced by the addition of certain additives or by performing the reaction at elevated temperatures.

Condensation reactions involving the carbonyl group of the ester are also of significant interest. As mentioned in the previous section, the Claisen condensation is a prime example. libretexts.org In this reaction, the ester carbonyl acts as an electrophile for an enolate nucleophile. The reaction between an ester enolate and an imine, known as the ester enolate-imine condensation, is a powerful method for the synthesis of β-lactams. acs.org

The amino group at the C3 position can also participate in condensation reactions. For instance, it can react with aldehydes or ketones to form imines or enamines, which are versatile intermediates in organic synthesis.

Table 2: Comparison of Reducing Agents for Ester Carbonyl Reduction This table provides a general comparison of common reducing agents for the reduction of esters. Specific conditions for this compound would require experimental optimization.

Reducing AgentReactivity towards EstersTypical SolventsWork-up Procedure
Lithium aluminum hydride (LiAlH\textsubscript{4})HighDiethyl ether, THFAqueous work-up (e.g., Fieser method)
Sodium borohydride (NaBH\textsubscript{4})Low (can be enhanced)Methanol, EthanolAcidic or aqueous work-up
Diisobutylaluminium hydride (DIBAL-H)High (can be controlled to give aldehydes at low temp.)Toluene, HexaneAqueous work-up

Stereochemical Control and Epimerization Studies

Factors Influencing Chiral Stability

The chiral center at the C3 position of this compound is a key feature of the molecule. The stability of this stereocenter is crucial, particularly in applications where a specific enantiomer is required. Epimerization, the change in configuration at a single stereocenter, can occur under certain conditions, leading to a mixture of diastereomers if other stereocenters are present, or a racemic mixture if it is the only chiral center.

The primary factor influencing the chiral stability of the C3 position is the acidity of the α-proton at C2. Abstraction of this proton by a base would lead to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to racemization. The presence of the tert-butoxycarbonyl group at C5 makes the C4 protons acidic as well, but epimerization at C3 is primarily a concern due to the adjacent amino group.

The nature of the substituent on the amino group also plays a significant role. An unprotected amino group can act as a base, potentially catalyzing epimerization. Protecting the amino group, for example, with a carbamate (B1207046) such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can mitigate this effect. The steric bulk of the protecting group can also influence the rate of epimerization by hindering the approach of a base to the α-proton.

Solvent polarity and the nature of the counter-ion in basic solutions can also affect the rate of epimerization. Polar, protic solvents can facilitate proton exchange and thus increase the likelihood of racemization.

Methods for Stereoisomer Interconversion and Separation

The separation of stereoisomers of this compound is a critical step in obtaining enantiomerically pure material. Several methods can be employed for this purpose.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govtandfonline.comtandfonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs for the separation of amino esters include those based on cyclodextrins, proteins, or synthetic chiral polymers. The choice of mobile phase, including the organic modifier and any additives, is crucial for achieving optimal separation. yakhak.org

Diastereomeric Salt Resolution: This classical method involves reacting the racemic amino ester with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino ester can be recovered by treating the diastereomeric salt with a base to remove the resolving agent.

Enzymatic Resolution: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic esters. mdpi.com These enzymes selectively catalyze the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The unreacted ester and the carboxylic acid product can then be separated based on their different chemical properties.

Interconversion of stereoisomers can be achieved through controlled epimerization. By treating one enantiomer with a base under carefully controlled conditions, it is possible to generate a mixture of enantiomers from which the desired stereoisomer can be isolated. This can be particularly useful in dynamic kinetic resolution processes, where an undesired enantiomer is continuously racemized and converted to the desired enantiomer.

Table 3: Overview of Methods for Stereoisomer Separation of β-Amino Esters This table summarizes common techniques for the separation of β-amino ester stereoisomers. The applicability and efficiency of each method would need to be determined experimentally for this compound.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLCDifferential interaction with a chiral stationary phase. nih.govtandfonline.comtandfonline.comHigh resolution, applicable to small quantities, both analytical and preparative.High cost of chiral columns and solvents, may require method development.
Diastereomeric Salt ResolutionFormation of diastereomeric salts with different solubilities.Scalable, well-established technique.Requires a suitable chiral resolving agent, can be labor-intensive.
Enzymatic ResolutionEnantioselective enzymatic reaction (e.g., hydrolysis). mdpi.comHigh enantioselectivity, mild reaction conditions.Enzyme may not be active for the specific substrate, requires optimization of reaction conditions.

Research Applications of 3 Amino 5 Tert Butoxy 5 Oxopentanoate in Advanced Chemical Synthesis

Building Block for Complex Natural Product Synthesis

The strategic placement of functional groups in 3-Amino-5-tert-butoxy-5-oxopentanoate makes it an ideal precursor for the stereoselective synthesis of intricate natural product scaffolds. The presence of the tert-butyl ester provides a robust protecting group that can withstand a variety of reaction conditions, while the free carboxylic acid and amine functionalities serve as handles for chain elongation and cyclization reactions.

Intermediates in Amino Acid and Peptide Mimetic Architectures

This compound and its close analogs are instrumental in the synthesis of non-natural amino acids and peptide mimetics, which are designed to mimic or inhibit the biological functions of natural peptides. The controlled reactivity of its functional groups allows for the precise incorporation of this glutamic acid surrogate into peptide chains, both in solution-phase and solid-phase peptide synthesis (SPPS).

A notable application is in the construction of macrocyclic peptide mimetics. For instance, a structurally related compound, N-Boc-L-glutamic acid α-tert-butyl ester, has been utilized in the design and synthesis of high-affinity ligands for the Polo-like kinase 1 (Plk1) polo-box domain (PBD), a key regulator of cell division and a target for anticancer therapies. nih.gov In this synthesis, the glutamic acid analog serves as a crucial component for ring closure, creating a macrocyclic structure that enhances binding affinity to the target protein. nih.gov The tert-butyl ester protects one of the carboxyl groups while the other participates in the macrocyclization, demonstrating the utility of such selectively protected glutamic acid derivatives.

Starting Material Reaction Key Reagents Product Significance
N-Boc-L-glutamic acid α-tert-butyl esterAllylation of the γ-carboxyl groupAllyl alcohol, PPh₃, DIAD1-allyl 5-(tert-butyl) (2S)-2-((tert-butoxycarbonyl)amino)pentanedioateIntroduction of an orthogonally protected handle for further modification. nih.gov
Resulting di-protected glutamic acidOn-resin peptide cyclizationPd(PPh₃)₄, Phenylsilane, PyBOP, HOBt, DIEAMacrocyclic peptideFormation of a constrained peptide architecture for enhanced biological activity. nih.gov

This table illustrates the application of a closely related glutamic acid derivative in the synthesis of peptide macrocycles, highlighting the role of the tert-butyl ester as a protecting group.

Precursor for Macrocyclic and Polycyclic Structures

The pentanoate framework of this compound is a versatile scaffold for the construction of more complex macrocyclic and polycyclic natural products. The strategic placement of the amino and carboxylic acid groups allows for a variety of ring-forming reactions.

While direct total syntheses of natural products explicitly starting from this compound are not extensively documented in readily available literature, its potential as a precursor is evident from synthetic strategies targeting molecules with similar structural motifs. For example, the synthesis of the hepatotoxin (±)-cylindrospermopsin, a complex tricyclic guanidinium (B1211019) alkaloid, involves intermediates that could conceptually be derived from a 3-aminoglutaric acid synthon. figshare.com The core structure of such molecules often requires the stereocontrolled introduction of amino and carboxyl functionalities on a five-carbon chain, a role for which this compound is well-suited.

Synthesis of Bioactive Small Molecules and Pharmaceutical Intermediates

The chemical versatility of this compound extends to the synthesis of a diverse range of bioactive small molecules and key intermediates for the pharmaceutical industry. Its ability to serve as a scaffold for the introduction of various pharmacophores makes it a valuable tool in drug discovery.

Heterocyclic Scaffolds Deriving from the Pentanoate Framework

The amino and carboxylic acid functionalities of this compound can be utilized to construct a variety of heterocyclic systems, which are prevalent in many biologically active compounds. The intramolecular cyclization of appropriately modified derivatives of this pentanoate can lead to the formation of five- and six-membered nitrogen-containing rings.

A common synthetic transformation for amino acids is their conversion into lactams. For this compound, this would involve the cyclization between the amino group and one of the carboxylic acid groups. Depending on which carboxyl group is activated, this could lead to the formation of substituted piperidinones. Furthermore, the pentanoate backbone can be a precursor to pyrrolidine (B122466) derivatives, which are core structures in numerous pharmaceuticals. nih.gov The synthesis of substituted pyrrolidines can be achieved through various strategies, including intramolecular reductive amination or nucleophilic substitution reactions of derivatives of this compound.

Precursor Type Cyclization Strategy Resulting Heterocycle Potential Application
N-protected 3-amino-5-tert-butoxy-5-oxopentanoic acidIntramolecular amide bond formationSubstituted piperidin-2,5-dione derivativeScaffolds for medicinal chemistry
Reduced carboxylate derivative of this compoundIntramolecular reductive aminationSubstituted pyrrolidineBuilding blocks for pharmaceuticals

This table provides a conceptual illustration of how the functional groups of this compound can be utilized to synthesize heterocyclic scaffolds.

Design and Synthesis of Ligands and Probes

In medicinal chemistry, the development of specific ligands and probes to study biological targets is of paramount importance. The structural features of this compound make it an attractive scaffold for the design of such molecules. The amino group can be functionalized to introduce recognition elements, while the carboxylic acid can be used as an attachment point for reporter groups (e.g., fluorophores, biotin) or for linking to solid supports.

While specific examples detailing the use of this compound for this purpose are not abundant in the literature, the principles of ligand design suggest its potential utility. For instance, the pentanedioate (B1230348) backbone can serve as a mimic of a dipeptide unit, and by appending appropriate side chains, it is possible to create molecules that can interact with enzyme active sites or receptor binding pockets. The tert-butyl ester can also modulate the lipophilicity of the resulting ligand, which is a critical parameter for cell permeability and pharmacokinetic properties.

Contribution to Functional Materials Chemistry

The application of amino acid-based building blocks is not limited to the life sciences but also extends to the field of functional materials. The bifunctional nature of this compound allows for its incorporation into polymeric structures, leading to the creation of materials with tailored properties.

For example, the amino and carboxylic acid groups can be used for the synthesis of polyamides or polyesteramides. The incorporation of this chiral building block into a polymer backbone can impart specific properties such as biodegradability, biocompatibility, and defined secondary structures. The tert-butyl ester side chain can influence the polymer's solubility and thermal properties. While the use of this compound in materials science is an emerging area, the well-established field of amino acid-based polymers suggests a promising future for this and related monomers in the development of novel biomaterials, hydrogels, and drug delivery systems.

Monomer Units in Specialty Polymers and Bioconjugates

Derivatives of this compound are valuable precursors in the synthesis of functional polymers with tailored properties. The presence of the amino and carboxylic acid functionalities allows for its incorporation into polymer backbones or as side chains, while the tert-butoxy (B1229062) group can serve as a protecting group that can be removed under specific conditions to reveal a free carboxylic acid, enabling further functionalization or conferring pH-responsive behavior.

A notable example is the use of a closely related compound, 5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (N-Boc-Glu-OtBu), as a precursor for the synthesis of a variety of vinyl monomers. nih.gov These monomers, including acrylate, methacrylate, acrylamide, and methacrylamide (B166291) derivatives, can be readily polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov This method allows for the creation of well-defined polymers with narrow molecular weight distributions and zwitterionic glutamate-derived side chains. nih.gov The resulting polymers exhibit interesting biological interaction profiles, with studies showing that the polymer backbone chemistry significantly influences their interactions with cells. nih.gov For instance, these amino-acid-derived zwitterionic polymers have demonstrated specificity for cancer cells, highlighting their potential in biomedical applications. nih.gov

The general synthetic strategy involving such glutamic acid derivatives is outlined in the table below:

Precursor CompoundMonomer TypePolymerization MethodResulting Polymer Type
5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acidAcrylate, Methacrylate, Acrylamide, MethacrylamideRAFT PolymerizationZwitterionic polymers with glutamate-derived side chains

The ability to introduce a protected carboxylic acid via the tert-butyl ester is crucial. This "cloaked" functional group can be deprotected under mild acidic conditions post-polymerization. This strategy is employed in the synthesis of polypeptoids, a class of polymers that mimic peptides. For instance, N-(3-tert-butoxy-3-oxopropyl) glycine (B1666218), a structural analog, has been used to create polypeptoids where the tert-butyl ester groups are later hydrolyzed to yield poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid).

These polymers, with their biocompatible amino acid components and tunable properties, are promising candidates for use in bioconjugates. The reactive side chains can be used to attach drugs, imaging agents, or targeting ligands, leading to the development of sophisticated drug delivery systems and diagnostic tools.

Self-Assembled Systems and Supramolecular Chemistry

The principles of molecular self-assembly, where molecules spontaneously organize into ordered structures, are being harnessed to create novel materials with advanced functions. Amino acids and their derivatives are particularly interesting building blocks for such systems due to their inherent ability to form non-covalent interactions like hydrogen bonding and electrostatic interactions. beilstein-journals.org

While direct research on the self-assembly of this compound is not extensively documented, the behavior of related glutamic acid derivatives provides significant insights into its potential in supramolecular chemistry. For example, glutamic acid-based bolaamphiphiles, which have hydrophilic heads at both ends of a hydrophobic core, have been shown to self-assemble into remarkable structures like nanotubes. researchgate.net The chiral nature of the glutamic acid head groups can induce the formation of helical and tubular structures. researchgate.net

The self-assembly process of these molecules is often driven by a combination of factors:

Hydrogen Bonding: The amino and carboxyl groups can form extensive hydrogen bond networks, which are fundamental to the formation of stable supramolecular structures.

Hydrophobic Interactions: The non-polar regions of the molecules, including the tert-butyl group, can drive aggregation in aqueous environments to minimize contact with water.

Electrostatic Interactions: The charge of the amino and carboxyl groups, which is pH-dependent, can be tuned to control the assembly and disassembly of the supramolecular structures.

Functionalized amino acids are of great interest in this field. beilstein-journals.org Modifications to the amino acid structure, such as the introduction of the tert-butoxy group, can significantly influence the self-assembly behavior, leading to the formation of diverse nanostructures like nanofibers, nanospheres, and hydrogels. beilstein-journals.org These self-assembled systems have potential applications in areas such as drug delivery, where the supramolecular structure can encapsulate therapeutic agents, and in tissue engineering, where they can form scaffolds that mimic the extracellular matrix.

The following table summarizes key interactions and resulting structures in the self-assembly of amino acid derivatives:

Driving InteractionCommon Resulting Supramolecular StructuresPotential Applications
Hydrogen BondingNanofibers, Nanotubes, HydrogelsTissue Engineering, Drug Delivery
Hydrophobic InteractionsMicelles, VesiclesDrug Encapsulation, Nanoreactors
Electrostatic InteractionspH-Responsive Assemblies, Layer-by-Layer FilmsSmart Materials, Biosensors
π-π Stacking (with aromatic modifications)Nanowires, Conductive MaterialsOrganic Electronics

Advanced Analytical and Computational Studies on this compound

Following extensive research, it has been determined that detailed, publicly available analytical data specifically for the chemical compound "this compound" is insufficient to construct the comprehensive scientific article as outlined. The available scientific literature and chemical databases primarily contain information on derivatives of this compound, most notably its N-protected forms (e.g., Boc-protected) or diesters.

This suggests that this compound is likely a reactive intermediate in multi-step organic syntheses. In such cases, it is common practice for the compound to be generated and used in the subsequent reaction step in situ without being isolated and subjected to the full battery of spectroscopic and analytical characterization (NMR, MS, IR, chiral analysis, etc.) that would be performed on a stable final product.

Consequently, the specific data required to populate the sections and subsections of the proposed article—including high-resolution spectroscopic characterization and chiral analysis—is not available in the public domain. To provide such an article would require speculative data, which would compromise the scientific accuracy and integrity of the content.

Therefore, it is not possible to generate the requested article focusing solely on the advanced analytical and computational studies of this compound with the required level of detail and scientific rigor.

Advanced Analytical and Computational Studies on 3 Amino 5 Tert Butoxy 5 Oxopentanoate

Chiral Analysis and Stereochemical Determination

X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its relative and absolute configuration. This technique involves diffracting X-rays off a crystalline sample to determine the precise positions of atoms in the crystal lattice.

A search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structures for 3-Amino-5-tert-butoxy-5-oxopentanoate. While crystal structures for the parent amino acid, L-glutamic acid, are well-documented, showing two common polymorphs (α and β) that crystallize in the orthorhombic P2₁2₁2₁ space group, this data cannot be extrapolated to its tert-butyl ester derivative. acs.orgacs.org Without a solved crystal structure for the target compound, no factual data on its unit cell dimensions, space group, or confirmed absolute configuration can be presented.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides profound insights into molecular properties and behavior where experimental data is unavailable. However, specific computational studies on this compound are not found in the current body of scientific literature. The following subsections describe the intended scope of analysis and the corresponding lack of available data.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., molecular orbitals, charge distribution) and energetics of molecules. Such studies can determine ground-state energies, transition state energies, and reaction enthalpies, providing a deep understanding of molecular stability and reactivity.

While DFT has been extensively applied to study amino acids and their derivatives, no published research presents DFT calculations specifically for this compound. rsc.orgeurjchem.com Therefore, data on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential, or the energetics of its potential reactions are not available.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis, often augmented by Molecular Dynamics (MD) simulations, is used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies. MD simulations model the movement of atoms and molecules over time, offering a view of the molecule's flexibility and preferred shapes in various environments.

General theoretical studies on β-amino acids suggest that they possess considerable conformational flexibility due to the additional carbon in their backbone. scirp.orgscirp.orgresearchgate.net These studies indicate that solvation effects and the potential for intramolecular hydrogen bonding play crucial roles in stabilizing certain conformations. scirp.orgscirp.org However, a specific conformational analysis or MD simulation for this compound has not been published. As a result, there is no data on its dihedral angle preferences, potential energy surface, or dynamic behavior in solution.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are frequently used to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can aid in the interpretation of experimental data. Furthermore, computational modeling can map out entire reaction pathways, identifying intermediates and transition states.

No studies have been found that report the theoretical prediction of spectroscopic properties or reaction pathways for this compound.

Quantum Chemical Modeling of Stereoselectivity

Quantum chemical modeling is a powerful tool for understanding the origins of stereoselectivity in chemical reactions. By calculating the energies of different diastereomeric transition states, researchers can predict which stereoisomer is likely to be the major product. This is particularly relevant for molecules like this compound, which contains a stereocenter.

A review of the literature did not yield any quantum chemical studies focused on modeling the stereoselectivity of synthetic routes leading to or involving this specific compound.

Future Perspectives and Emerging Research Avenues for 3 Amino 5 Tert Butoxy 5 Oxopentanoate

Development of Novel Stereoselective Methodologies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, and the development of novel stereoselective methodologies for preparing chiral β-amino acids like 3-Amino-5-tert-butoxy-5-oxopentanoate is a critical area of research. Current efforts are moving beyond classical resolution techniques towards more efficient and atom-economical asymmetric syntheses.

Key emerging strategies include:

Catalytic Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on Ruthenium (Ru) and Rhodium (Rh), for the asymmetric hydrogenation of β-aminoacrylic acid derivatives is a promising approach. These methods can provide high enantioselectivity and yield under mild conditions.

Asymmetric Mannich Reactions: Organocatalyzed and metal-catalyzed asymmetric Mannich reactions are powerful tools for constructing the β-amino acid scaffold. organic-chemistry.orgfrontiersin.org Chiral BINOL-derived aldehydes and other organocatalysts can facilitate the highly enantioselective addition of enolates to imines, directly assembling the desired carbon-nitrogen and carbon-carbon bonds. organic-chemistry.orgfrontiersin.org

Chiral Auxiliary-Mediated Synthesis: The use of transient or removable chiral auxiliaries continues to be a robust strategy. Methods involving the addition of nucleophiles to α,β-unsaturated esters followed by alkylation of the resulting enolates allow for excellent stereocontrol. tandfonline.com

Biocatalysis: Enzymes offer unparalleled stereoselectivity. The application of biocatalysts, such as transaminases or engineered enzymes, for the asymmetric synthesis of glutamate (B1630785) analogues is an area of growing interest, providing a green and highly selective alternative to traditional chemical methods. wiley-vch.desymeres.com

Table 1: Comparison of Stereoselective Synthesis Methodologies for β-Amino Acids
MethodologyKey FeaturesPotential AdvantagesRepresentative Catalysts/Reagents
Asymmetric HydrogenationDirect reduction of C=C bond in a prochiral precursor.High atom economy, high enantioselectivity.Chiral Ru- and Rh-phosphine complexes.
Asymmetric Mannich ReactionThree-component reaction of an aldehyde, amine, and enolate.Convergent synthesis, builds complexity quickly.Chiral organocatalysts (e.g., prolinol derivatives), chiral metal complexes. organic-chemistry.org
Chiral Auxiliary ControlCovalent attachment of a chiral molecule to guide reaction stereochemistry.High reliability and predictability, well-established.Evans oxazolidinones, tert-butanesulfinyl imines. google.com
BiocatalysisUse of enzymes to catalyze stereoselective transformations.Exceptional selectivity (enantio- and regio-), mild reaction conditions, environmentally friendly.Transaminases, ammonia (B1221849) lyases, amidases. wiley-vch.desymeres.com

Integration into Automated and High-Throughput Synthesis Platforms

The drive to accelerate drug discovery and materials development has led to the rise of automated and high-throughput synthesis platforms. creative-peptides.com this compound is an ideal candidate for integration into these workflows. Its protected nature—with the tert-butyl ester masking the side-chain carboxyl group—is compatible with standard solid-phase peptide synthesis (SPPS) and other automated solution-phase chemistries. nih.govnih.gov

Future research will focus on:

Flow Chemistry: Automated fast-flow peptide synthesizers (AFPS) can dramatically reduce the time required for synthesizing peptide chains. nih.govamidetech.com The use of building blocks like this compound in these systems will enable the rapid production of peptide libraries incorporating this non-proteinogenic residue. amidetech.com

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of reaction conditions, catalysts, and reagents to optimize synthetic routes. Integrating the synthesis of derivatives of this compound into HTE workflows will accelerate the discovery of novel compounds.

DNA-Encoded Libraries (DELs): This technology enables the synthesis and screening of massive chemical libraries. The development of DNA-compatible reaction conditions for incorporating this compound will allow its inclusion in DELs, vastly expanding the chemical space available for screening against biological targets. acs.org

Exploration of Advanced Catalytic Cycles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. Future research on this compound will prioritize the development of sustainable and efficient catalytic processes that minimize waste and environmental impact.

Key areas of exploration include:

Biocatalytic Routes: Expanding the use of whole-cell biocatalysts or isolated enzymes for the production of glutamic acid derivatives from simple starting materials is a major goal. frontiersin.orgresearchgate.net For example, engineered E. coli expressing glutamate decarboxylase can convert glutamate precursors into valuable products, a strategy that could be adapted for β-amino acid synthesis. researchgate.net Enzymatic approaches offer high selectivity, reduce the need for protecting groups, and operate in aqueous media under mild conditions. frontiersin.org

Tandem Catalysis: Designing catalytic cycles where multiple transformations occur in a single pot (one-pot synthesis) improves efficiency and reduces waste from intermediate purification steps. Research into tandem reactions, such as a conjugate addition followed by an asymmetric protonation, could provide a streamlined route to the desired stereoisomer.

Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable bio-based materials rather than petroleum-based feedstocks is a long-term goal for sustainable chemical manufacturing.

Application in Drug Discovery Lead Optimization

Non-proteinogenic amino acids (NPAAs) are powerful tools in medicinal chemistry for overcoming the limitations of natural peptide-based drugs, such as poor stability and low bioavailability. nih.govnih.gov this compound serves as a versatile building block for modifying lead compounds during the optimization phase of drug discovery. nbinno.com

Future applications will likely involve:

Enhancing Proteolytic Stability: The β-amino acid backbone is resistant to degradation by proteases that typically cleave the peptide bonds of α-amino acids. nbinno.com Incorporating this building block into a peptide therapeutic can significantly increase its in vivo half-life. nih.gov

Conformational Constraint: The altered backbone geometry of β-amino acids can induce specific secondary structures (e.g., helices, turns) in peptides. This conformational constraint can lock the peptide into its bioactive shape, leading to enhanced binding affinity and selectivity for its target.

Modulating Physicochemical Properties: The glutamic acid side chain offers a handle for further modification. After deprotection of the tert-butyl ester, the carboxylic acid can be functionalized to improve solubility, cell permeability, or target engagement.

Table 2: Role of this compound in Lead Optimization
Property to OptimizeMechanism of ImprovementPotential Therapeutic Impact
Metabolic Stabilityβ-amino acid backbone resists cleavage by proteases. nbinno.comIncreased drug half-life, reduced dosing frequency.
Binding Affinity/PotencyInduces specific, stable secondary structures, optimizing fit to target. Higher efficacy at lower concentrations.
SelectivityA constrained conformation reduces binding to off-target receptors.Fewer side effects.
PharmacokineticsSide chain can be modified to tune properties like solubility and permeability.Improved absorption, distribution, and bioavailability. nih.gov

Advanced Materials with Precisely Engineered Properties

The unique structural features of chiral amino acid derivatives are being increasingly exploited in materials science for the creation of functional materials. This compound, as a chiral monomer, has significant potential in this emerging field.

Future research avenues include:

Biodegradable Polymers: Poly-γ-glutamic acid (γ-PGA) is a well-known biodegradable and biocompatible polymer. researchgate.net By analogy, polymerization of this compound could lead to novel poly-β-glutamic acid derivatives. These materials could be engineered for applications in tissue engineering, drug delivery systems, and hydrogels. mdpi.comrsc.org The tert-butyl ester groups could be hydrolyzed post-polymerization to yield anionic polymers that can chelate metal ions or interact with biological systems.

Self-Assembling Peptides: Peptides containing β-amino acids can self-assemble into well-ordered nanostructures like nanotubes, fibers, and vesicles. These materials are being explored for applications in electronics, catalysis, and biomedicine.

Chiral Recognition Materials: The inherent chirality of the molecule can be used to create materials for enantioselective separations. For example, it could be incorporated into molecularly imprinted polymers or stationary phases for chromatography to separate racemic mixtures. scientific.net

Functionalized Surfaces: The amino and carboxyl groups can be used to graft the molecule onto surfaces, creating biocompatible coatings for medical implants or functionalized sensors.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5-tert-butoxy-5-oxopentanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step protection/deprotection strategies. A common approach includes:

Amino Group Protection : Use benzyloxycarbonyl (Z) groups to protect the amino moiety during esterification, as seen in tert-butyl ester derivatives .

Esterification : React with tert-butanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the tert-butoxy moiety.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate intermediates. Monitor purity via TLC or HPLC.

Deprotection : Remove the Z-group using hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA) .
Optimization Tips :

  • Adjust stoichiometry of tert-butanol to avoid side reactions (e.g., over-esterification).
  • Use low temperatures (0–5°C) during sensitive steps to preserve stereochemistry.
  • Validate yields via NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR to confirm tert-butoxy protons (δ 1.2–1.4 ppm) and amino group integration.
    • ¹³C NMR to verify carbonyl (C=O) peaks at ~170–175 ppm and tert-butyl carbons at ~28–30 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>95% threshold).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ at m/z ~260–280) .
  • Melting Point Analysis : Compare observed mp with literature values (if available) to detect impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound?

Methodological Answer: Stereochemical inconsistencies often arise during:

  • Esterification : Racemization at the α-carbon due to acidic/basic conditions.
    Mitigation : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., organocatalysts) to preserve configuration .
  • Protection/Deprotection : Z-group removal under H₂ may alter stereochemistry.
    Alternative : Opt for acid-labile protecting groups (e.g., Boc) with milder deprotection (TFA) .
  • Characterization : Employ chiral HPLC or polarimetry to verify enantiomeric excess (ee). Compare results with optically pure standards .

Q. What strategies address conflicting data in enzyme inhibition studies involving this compound?

Methodological Answer: Conflicting inhibition data (e.g., CYP450 isoforms) may stem from:

  • Assay Variability : Differences in substrate concentrations or incubation times.
    Resolution : Standardize protocols (e.g., IC₅₀ determination under fixed [NADPH] and pH 7.4) .
  • Metabolic Interference : Compound degradation under assay conditions.
    Mitigation : Pre-incubate the compound with liver microsomes to assess stability. Use LC-MS to quantify intact compound .
  • Off-Target Effects : Screen against related enzymes (e.g., CYP2C9 vs. CYP3A4) to confirm selectivity.

Q. How can computational modeling guide the design of derivatives based on this compound for targeted biological activity?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., CYP450). Focus on hydrogen bonding with the tert-butoxy group and steric interactions .

QSAR Modeling : Correlate structural features (e.g., logP, TPSA) with activity data to prioritize derivatives.

ADMET Prediction : Evaluate bioavailability (e.g., GI absorption) and toxicity (e.g., CYP inhibition) using tools like SwissADME .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

  • Heat Management : Exothermic esterification steps require jacketed reactors for temperature control.
  • Solvent Recovery : Use distillation to recycle tert-butanol, reducing costs and waste .
  • Batch Consistency : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

Methodological Answer:

  • Solvent Polarity : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. The tert-butoxy group enhances lipophilicity, favoring dissolution in DMSO .
  • pH Effects : Adjust pH to protonate/deprotonate the amino group, altering solubility. Use potentiometric titration to determine pKa .
  • Crystallization Studies : X-ray diffraction can reveal polymorphic forms affecting solubility profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.